2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
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Description
2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (referred to as compound X) is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide-based compounds and has shown promising results in various research studies.
Scientific Research Applications
- Hole Transport Material : 2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has been investigated as a hole transport material in organic solar cells. It can enhance charge mobility and improve device efficiency when used in combination with an electron-transporting layer .
- Metal(ii) Complexes : Researchers have synthesized metal(ii) complexes based on this compound. For instance, nickel (Ni), cobalt (Co), and cadmium (Cd) complexes have been prepared using a novel rigid ditopic ligand. These complexes exhibit interesting structural features and may have applications in catalysis or materials science .
- Molecular Docking Studies : Computational approaches, such as molecular docking, can predict the binding affinity of this compound with specific protein targets. Investigating its interactions with relevant enzymes or receptors may reveal therapeutic applications .
- Crystal Structure Studies : The crystal structure of 2,4-dimethoxy-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has been determined. Understanding its packing arrangements, intermolecular interactions, and crystal lattice can guide the design of new materials with desirable properties .
Organic Electronics and Photovoltaics
Metal Complexes and Coordination Chemistry
Biological Activity and Drug Design
Crystal Engineering and Supramolecular Chemistry
properties
IUPAC Name |
2,4-dimethoxy-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-14-6-9-16(17(10-14)29-2)20(25)23-13-4-7-15(8-5-13)31(26,27)24-18-11-19(30-3)22-12-21-18/h4-12H,1-3H3,(H,23,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNUVQILBYYPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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